molecular formula C19H15N3O2S B2874015 N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide CAS No. 1210675-53-8

N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide

Cat. No.: B2874015
CAS No.: 1210675-53-8
M. Wt: 349.41
InChI Key: AEMZOEDQNXXJOW-UHFFFAOYSA-N
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Description

N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide is a complex organic compound that features a unique combination of indole, thiophene, and picolinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced indole or thiophene derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide involves its interaction with specific molecular targets. The indole and thiophene moieties can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(thiophene-2-carbonyl)indolin-3-yl)picolinamide
  • N-(1-(thiophene-2-carbonyl)indolin-5-yl)picolinamide
  • N-(1-(thiophene-2-carbonyl)indolin-7-yl)picolinamide

Uniqueness

N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide is unique due to the specific positioning of the thiophene and picolinamide groups, which can influence its biological activity and chemical reactivity. This positional specificity can lead to differences in binding affinity and selectivity for biological targets compared to similar compounds .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(15-4-1-2-9-20-15)21-14-7-6-13-8-10-22(16(13)12-14)19(24)17-5-3-11-25-17/h1-7,9,11-12H,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMZOEDQNXXJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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